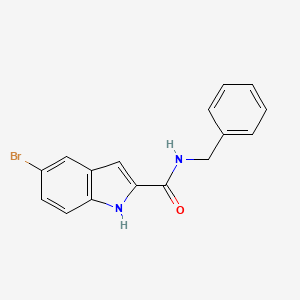

N-benzyl-5-bromo-1H-indole-2-carboxamide

Description

Role of Indole Derivatives in Medicinal Chemistry

Indole derivatives occupy a privileged position in drug discovery due to their ability to interact with diverse biological targets. The indole nucleus mimics endogenous biomolecules like tryptophan, enabling selective binding to enzymes, receptors, and nucleic acids. Recent advances highlight their efficacy in oncology, infectious disease management, and neurological disorders. For instance, indole-based compounds inhibit cancer cell proliferation by modulating tubulin polymerization or kinase activity, while others disrupt microbial cell wall synthesis through targeted enzyme inhibition. The structural plasticity of indole allows for strategic substitutions at positions C2, C3, and C5, enabling fine-tuning of electronic properties and steric effects to optimize drug-receptor interactions.

Significance of C5 Bromination in Indole Alkaloids

Bromination at the C5 position of indole derivatives enhances their bioactivity by introducing steric bulk and altering electron density. This modification improves binding affinity to hydrophobic enzyme pockets and reduces metabolic degradation. For example, 5-bromoindole-2-carboxylic acid derivatives exhibit potent antibacterial activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the bacterial cell wall. Bromine’s electronegativity also stabilizes charge-transfer interactions in enzyme active sites, as demonstrated in DprE1 inhibitors like 1,4-azaindole, which is currently in clinical trials for tuberculosis.

Properties

Molecular Formula |

C16H13BrN2O |

|---|---|

Molecular Weight |

329.19 g/mol |

IUPAC Name |

N-benzyl-5-bromo-1H-indole-2-carboxamide |

InChI |

InChI=1S/C16H13BrN2O/c17-13-6-7-14-12(8-13)9-15(19-14)16(20)18-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,18,20) |

InChI Key |

HSEATMWTCDEZBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-benzyl-5-bromo-1H-indole-2-carboxamide typically follows a multi-step route:

Detailed Preparation Methods

Synthesis of 5-Bromo-1H-Indole-2-Carboxylic Acid Derivatives

One common approach starts from commercially available indole derivatives, which are brominated at the 5-position. According to Mane et al., 5-bromoindole-2-carboxylic acid derivatives can be synthesized through bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 5-position of the indole ring.

Activation of the Carboxylic Acid

The carboxylic acid group at the 2-position is activated for amide bond formation using coupling agents such as:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

- 1-Hydroxybenzotriazole (HOBt)

- Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)

The reaction is typically performed in a solvent mixture such as dimethylformamide (DMF) and dichloromethane (CH2Cl2) at low temperatures (0°C) to prevent side reactions, followed by stirring at room temperature for 20–30 hours to ensure complete coupling.

Amide Coupling with Benzylamine

The activated intermediate is then reacted with benzylamine or substituted benzylamines to afford the desired carboxamide. The amine is added in slight excess (approximately 1.2 equivalents) to drive the reaction to completion. The reaction mixture is monitored by thin-layer chromatography (TLC) to confirm completion.

Representative Synthesis Example from Literature

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), solvent, controlled temperature | Selective bromination at 5-position of indole | Not specified | Intermediate 5-bromoindole derivative |

| Carboxylic acid activation | EDC·HCl (2 equiv), HOBt (1.2 equiv), DIPEA or TEA (2 equiv), DMF/CH2Cl2, 0°C to RT, 20–30 h | Formation of active ester intermediate | - | Ensures efficient amide bond formation |

| Amide coupling | Benzylamine (1.2 equiv) | Nucleophilic attack to form carboxamide | 70–94% | Reaction monitored by TLC |

| Purification | Flash chromatography (silica gel), hexane/ethyl acetate 95:5 | Isolation of pure compound | - | White crystalline solid |

Example: 5-Bromo-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-indole-2-carboxamide obtained in 82% yield with melting point 270–272°C.

Alternative Synthetic Routes and Variations

Multicomponent Reactions: A sustainable multicomponent synthesis approach involves reacting aniline derivatives with 2,2-dimethoxyacetaldehyde, isocyanides, and formic acid in methanol, followed by cyclization in methanesulfonic acid to yield indole-2-carboxamides. This method allows for broad substrate scope and mild conditions.

Direct N-Benzylation: Starting from substituted indoles, direct N-benzylation can be achieved by treating the indole with benzyl bromide in the presence of potassium hydroxide in DMF under nitrogen atmosphere. This method is useful for preparing N-benzylated indole substrates before further functionalization.

Esterification and Hydrazide Formation: Some protocols begin with esterification of 5-methoxyindole-2-carboxylic acid, followed by hydrazide formation and subsequent condensation with isatin derivatives to form related indole carboxamide hybrids.

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show characteristic signals for the indole NH, aromatic protons, benzyl methylene protons, and amide NH, confirming the structure.

Melting Points: The synthesized compounds exhibit sharp melting points indicative of purity, e.g., 5-bromo-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-indole-2-carboxamide melts at 270–272°C.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and bromine isotope pattern consistent with the presence of bromine.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Bromination reagent | N-Bromosuccinimide (NBS) | Selective for 5-position |

| Solvent for activation | DMF/CH2Cl2 (1:1) | Low temperature (0°C) initially |

| Coupling agents | EDC·HCl, HOBt, DIPEA or TEA | Efficient amide bond formation |

| Amine coupling partner | Benzylamine or substituted benzylamines | Slight excess used |

| Reaction time | 20–30 hours at room temperature | Monitored by TLC |

| Purification | Flash chromatography (silica gel) | Hexane/ethyl acetate (95:5) |

| Yield range | 70–94% | Depends on substituents |

Research Findings and Applications

The synthesized N-benzyl-5-bromo-1H-indole-2-carboxamides exhibit significant antibacterial activity against Gram-negative bacteria, sometimes surpassing standard antibiotics such as gentamicin and ciprofloxacin.

Structural modifications on the benzyl moiety influence both yield and biological activity, highlighting the importance of precise synthetic control.

Sustainable and multicomponent synthetic approaches provide efficient alternatives for rapid generation of diverse indole-2-carboxamide libraries.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carboxamide group.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

N-benzyl-5-bromo-1H-indole-2-carboxamide is an indole derivative with a bromine atom at the 5-position, a benzyl group attached to the nitrogen atom, and a carboxamide functional group. It has a molecular weight of approximately 344.2 g/mol and the molecular formula C16H13BrN2O. Research indicates that this compound has promising antibacterial properties and potential applications in medicinal chemistry.

Biological Activities

This compound exhibits promising antibacterial properties . Preliminary studies suggest that compounds in this class may interact with ribosomal RNA or other essential bacterial proteins, inhibiting their function and leading to bactericidal effects.

Interaction Studies

Interaction studies often focus on its binding affinity with bacterial targets. Further investigation into its pharmacokinetics and toxicity profiles is necessary to evaluate its therapeutic potential.

α-glucosidase Inhibitors

N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, which contain indole and carboxamide-1,2,3-triazole-N-phenylacetamide moieties, have been designed as potent α-glucosidase inhibitors . These compounds were synthesized by click reaction and evaluated against yeast α-glucosidase . All the newly title compounds demonstrated superior potency when compared with acarbose as a standard inhibitor .

Anti-cancer Activity

1-Benzyl-5-bromoindolin-2-one derivatives have been assessed for anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines . The 4-arylthiazole bearing derivatives revealed the best anticancer activity toward MCF-7 cells . Furthermore, both molecules disclosed good VEGFR-2 inhibitory activity .

Matrix Metallopeptidase Inhibitors

5-Bromoindole-2-carboxylic acid is a reactant involved in studies of biologically active molecules, including the discovery of indole inhibitors of MMP-13 for the treatment of arthritic diseases .

Comparison with Other Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-Benzyl-1H-indole-2-carboxamide | C16H14N2O | Lacks bromine; potential for different biological activity. |

| 5-Bromo-N-cyclopropyl-1H-indole-2-carboxamide | C12H11BrN2O | Cyclopropyl group may influence binding interactions. |

| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | C19H20BrN3O3 | Contains a pyrrolidine ring; may exhibit different pharmacological properties. |

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

- Antibacterial Activity : 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide exhibits superior antibacterial activity against Gram-positive pathogens compared to the benzyl derivative, likely due to the electron-withdrawing chloro group enhancing membrane penetration .

- Enzyme Inhibition : The benzimidazole-containing analogue (compound 24 in ) shows potent IDO1 inhibition (IC₅₀ = 0.34 µM), whereas 5-hydroxy derivatives (e.g., compound 25) are less active, emphasizing the role of electron-donating groups in modulating enzyme binding.

- Lipid-Lowering Effects : Methoxy-substituted derivatives (e.g., ) demonstrate significant cholesterol reduction, suggesting that electron-donating groups at the 5-position enhance lipid metabolism modulation.

Structure-Activity Relationship (SAR) Insights

- 5-Position Substituents : Bromine and methoxy groups are associated with antibacterial and lipid-lowering activities, respectively. Smaller halogens (e.g., Cl) may reduce steric hindrance in enzyme-binding pockets.

- N-Benzyl Modifications : Bulky substituents (e.g., benzimidazole in ) improve target selectivity but may reduce solubility. Polar groups (e.g., hydroxy in ) enhance solubility but reduce membrane permeability.

Q & A

Q. What are common synthetic routes for N-benzyl-5-bromo-1H-indole-2-carboxamide, and how can researchers optimize yields?

- Methodological Answer : The compound can be synthesized via amide coupling (e.g., using EDC·HCl and HOBt in DMF with DIPEA as a base) between 5-bromo-1H-indole-2-carboxylic acid and benzylamine derivatives . For halogenated indoles, direct bromination at the 5-position using NBS or Br₂ in DCM may precede carboxamide formation . Optimization involves:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Combiflash chromatography (gradient DCM/MeOH) or preparative HPLC ensures >95% purity .

Table 1 : Key Reagents and Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 60–75% | |

| Amide Coupling | EDC·HCl, HOBt, DIPEA, DMF, RT | 50–85% |

Q. How is this compound characterized structurally?

- Methodological Answer : Post-synthesis, structural confirmation requires:

- 1H/13C NMR : Peaks for the benzyl group (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 6.8–7.5 ppm) and indole NH (δ ~11.6 ppm) .

- HRMS : Exact mass validation (e.g., [M+H]+ calculated for C₁₆H₁₄BrN₂O: 345.0234) .

- X-ray Crystallography (if applicable): SHELX software refines crystal structures, though challenges arise due to bromine’s heavy atom effects .

Advanced Research Questions

Q. How can researchers design analogs for structure-activity relationship (SAR) studies targeting bioactivity?

- Methodological Answer : Focus on key modifications :

- Indole Core : Introduce substituents at C3/C6 (e.g., hydroxymethyl, azido) to probe steric/electronic effects .

- Benzyl Group : Replace with substituted aryl/heteroaryl rings to enhance target affinity (e.g., 4-fluorobenzyl for GPCR modulation) .

- Bromine Replacement : Substitute Br with Cl, CF₃, or alkoxy groups to assess halogen-dependent activity .

Example : In glycogen phosphorylase inhibition, 5-Cl analogs showed IC₅₀ < 1 µM vs. 5-Br analogs (IC₅₀ ~5 µM), highlighting halogen size impacts .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant hLGPa for phosphorylase studies) and cell lines .

- Solubility Adjustments : Use DMSO/cosolvents (≤0.1% v/v) to avoid aggregation artifacts .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated products) that may skew cellular data .

Q. What computational strategies predict N-benzyl-5-bromo-1H-indole-2-carboxamide’s molecular targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with GPCR/kinase crystal structures (e.g., CB1 receptor PDB: 5TGZ) to prioritize targets .

- Pharmacophore Modeling : Match indole’s planar structure and bromine’s hydrophobic volume to known ligand scaffolds .

Q. What strategies improve solubility/bioavailability without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl at C3) .

- PEGylation : Attach polyethylene glycol chains to the benzyl group to enhance aqueous solubility .

- Salt Formation : Use HCl or sodium salts of acidic derivatives (e.g., carboxylate analogs) .

Data Interpretation and Validation

Q. How are crystallographic data for N-benzyl-5-bromo-indole derivatives analyzed despite bromine’s anomalous scattering?

- Methodological Answer :

- SHELXL Refinement : Apply TWIN/BASF commands to model disorder and anisotropic displacement parameters .

- ORTEP Visualization : Use ORTEP-III to generate thermal ellipsoid plots, highlighting bromine’s positional stability .

Q. What statistical methods address variability in biological replicate data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.